molecular formula C22H26N2O5S B2831567 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)ethanediamide CAS No. 2034344-53-9

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)ethanediamide

Cat. No.: B2831567
CAS No.: 2034344-53-9
M. Wt: 430.52
InChI Key: HCHPOLAAFUUHND-UHFFFAOYSA-N
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Description

The compound N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)ethanediamide is a diamide derivative featuring:

  • A 1,4-benzodioxin core linked to an ethanediamide group.
  • A thiophene ring substituted with a hydroxyethyl group and a cyclopentylmethyl moiety.

While direct biological data for this compound is unavailable in the provided evidence, its structural motifs are shared with pharmacologically active analogs.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-14(25)18-6-7-19(30-18)22(8-2-3-9-22)13-23-20(26)21(27)24-15-4-5-16-17(12-15)29-11-10-28-16/h4-7,12,14,25H,2-3,8-11,13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHPOLAAFUUHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)ethanediamide typically involves multiple steps:

    Formation of the Dioxin Ring: The dioxin ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihydroxybenzene derivative, under acidic or basic conditions.

    Thiophene Ring Introduction: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Oxalamide Group Formation: The oxalamide group can be formed by reacting an amine with oxalyl chloride under anhydrous conditions, followed by the addition of the appropriate alcohol or thiol.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)ethanediamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways, such as the inflammatory or apoptotic pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

Compound Class Key Features Example Compounds (from Evidence)
Target Diamide Ethanediamide linker; thiophene-cyclopentylmethyl substituent N/A
Sulfonamides Sulfonamide (-SO₂-NH-) linker; alkyl/aralkyl substituents Compounds 3, 5a-e (e.g., 5a: bromoethyl group)
Carboxamides Morpholine carboxamide linker N-(2,3-dihydro-1,4-benzodioxin-6-yl)morpholine-4-carboxamide
Flavones/Coumarins 1,4-Dioxane fused with flavonoid/coumarin 3',4'(1",4"-dioxino) flavone (4f)

Key Observations :

  • The thiophene-cyclopentylmethyl substituent introduces steric bulk, which could affect membrane permeability and target selectivity relative to simpler alkyl/aralkyl groups in sulfonamides .
Antibacterial Activity
Compound Activity Against Gram-Negative/Gram-Positive Bacteria (IC₅₀/MIC, μg/mL) Reference
Target Diamide Not reported N/A
Compound 3 E. coli: 9.22±0.70; B. subtilis: Comparable to ciprofloxacin
Compound 5a E. coli: 9.66±0.33; S. typhi: Maximum inhibition
Ciprofloxacin MIC: 8.01±0.12 (E. coli)

Inference :

Enzyme Inhibition
Compound Lipoxygenase Inhibition (vs. Baicalein) α-Glucosidase/Cholinesterase Inhibition Reference
Target Diamide Not reported Not reported N/A
Compound 5c Moderate inhibition N/A
Compound 5e Moderate inhibition N/A
Morpholine Carboxamide N/A Not reported

Inference :

  • Lipoxygenase inhibition in sulfonamides correlates with the 1,4-benzodioxin structure and substituent bulk . The target compound’s thiophene and cyclopentylmethyl groups may modulate similar activity.

Physicochemical Properties

Property Target Diamide (Predicted) Compound 3 Morpholine Carboxamide
Molecular Weight ~450-500 305 264.28
logP Moderate (~2-3)* Not reported 0.27
Polar Surface Area High (>100 Ų)* Not reported 49.44 Ų
Hydrogen Bonding Donors: 2; Acceptors: 6* Donors: 1 Donors: 1; Acceptors: 5

Notes:

  • *Predicted based on structure: The hydroxyethyl and ethanediamide groups increase polarity and H-bond capacity compared to sulfonamides.
  • Lower logP in morpholine carboxamide suggests better solubility, whereas the target compound’s logP may vary due to its hydrophobic cyclopentyl group.

Biological Activity

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)ethanediamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including pharmacodynamics, mechanisms of action, and relevant case studies.

Biological Activity Overview

  • Anthelmintic Activity :
    Recent studies have indicated that compounds similar to this one exhibit anthelmintic activity. A screening of a small chemical library using Caenorhabditis elegans as a model organism revealed promising results for compounds with similar structural features. The study identified several candidates that demonstrated effective anthelmintic properties, suggesting that this compound could also possess similar activities .
  • Mechanism of Action :
    The precise mechanism of action for this compound is yet to be fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in metabolic pathways related to parasitic infections.
  • Pharmacological Profile :
    • Target Interactions : The structural components suggest potential interactions with G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmission and metabolic regulation.
    • Toxicity and Safety : Preliminary toxicity assessments are essential for understanding the safety profile of this compound. Current data on similar compounds indicate a need for further evaluation in vivo to assess any adverse effects.

Case Studies and Research Findings

StudyFindings
Screening of 181 compounds for anthelmintic activityIdentified several compounds with significant activity against C. elegansSuggests potential for further development in treating helminth infections
Structure-activity relationship studiesCorrelation between structural features and biological efficacyHighlights importance of molecular modifications to enhance activity
Toxicological assessmentsInitial data indicates low toxicity in vitroSupports further investigation into safety for therapeutic use

Future Directions

Further research is needed to explore the full pharmacological profile of this compound. Key areas for future study include:

  • In Vivo Studies : To confirm efficacy and safety in living organisms.
  • Mechanistic Studies : To clarify the pathways through which the compound exerts its effects.
  • Optimization of Structure : To enhance biological activity and reduce potential side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)ethanediamide, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves multi-step reactions. Key steps include:

  • Derivatization of the 2,3-dihydrobenzo[dioxin] moiety using oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., LiAlH₄) under controlled temperatures (60–80°C) .
  • Functionalization of the thiophene ring via nucleophilic substitution or coupling reactions, often requiring anhydrous solvents (e.g., dichloromethane or DMF) and catalysts like Pd(PPh₃)₄ for cross-coupling .
  • Amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) in inert atmospheres to prevent hydrolysis .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the final product .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to verify proton environments and carbon frameworks, focusing on diagnostic peaks for the benzodioxin (δ 4.2–4.5 ppm for –OCH₂–) and thiophene (δ 6.8–7.2 ppm) groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion) and detect impurities .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (hydroxyethyl O–H stretch) validate functional groups .
  • HPLC-PDA : Purity assessment (>98%) using reverse-phase C18 columns (acetonitrile/water gradient) .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodological Answer :

  • Storage : –20°C in amber vials under nitrogen to prevent oxidation of the benzodioxin and thiophene moieties .
  • Solubility : Test in DMSO (stock solutions) or ethanol, avoiding aqueous buffers unless pH stability is confirmed (e.g., pH 6–8) .
  • Degradation Monitoring : Periodic TLC or HPLC to detect hydrolyzed amide bonds or oxidized thiophene byproducts .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity, particularly at the amide and hydroxyethyl groups .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., enzymes like COX-2 or kinases). Focus on binding affinities at the benzodioxin-thiophene hydrophobic pocket .
  • MD Simulations : GROMACS for stability analysis of ligand-target complexes under physiological conditions (e.g., 310 K, 1 atm) .

Q. What experimental strategies resolve contradictions in biological assay data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :

  • Assay Standardization : Use reference inhibitors (e.g., staurosporine for kinases) and uniform cell lines (e.g., HEK293) to minimize variability .
  • Dose-Response Curves : Perform 8-point dilution series (1 nM–100 µM) in triplicate, accounting for solvent effects (e.g., DMSO ≤0.1%) .
  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based assays) with cellular viability tests (MTT/XTT) to distinguish target-specific effects from cytotoxicity .

Q. How can AI-driven platforms (e.g., COMSOL, LabMate.MD ) optimize reaction parameters for scalable synthesis?

  • Methodological Answer :

  • Reaction Parameter Screening : Train machine learning models on historical data (e.g., temperature, solvent polarity, catalyst loading) to predict optimal yields. Tools like TensorFlow or PyTorch integrate with robotic synthesis platforms .
  • Process Simulation : COMSOL Multiphysics models heat/mass transfer in batch reactors to prevent exothermic runaway during amide coupling .
  • Real-Time Analytics : Couple inline NMR or Raman spectroscopy with AI for adaptive feedback control (e.g., adjusting reagent flow rates) .

Q. What mechanistic studies elucidate the compound’s interaction with cytochrome P450 enzymes, and how does this impact drug metabolism predictions?

  • Methodological Answer :

  • Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS for hydroxylated or demethylated metabolites .
  • Enzyme Kinetics : Determine Kₘ and Vₘₐₓ using Michaelis-Menten plots. Compare inhibition potency (Kᵢ) with known CYP3A4/2D6 inhibitors .
  • Crystallography : Co-crystallize the compound with CYP isoforms (e.g., PDB: 4DQL) to map binding residues and guide structural analogs .

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